molecular formula C10H9N3O3 B11514609 3-p-Tolyl-isoxazole-4,5-dione dioxime

3-p-Tolyl-isoxazole-4,5-dione dioxime

Cat. No.: B11514609
M. Wt: 219.20 g/mol
InChI Key: CYWOQMBDVZMPPE-UHFFFAOYSA-N
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Description

3-p-Tolyl-isoxazole-4,5-dione dioxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Tolyl-isoxazole-4,5-dione dioxime typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often involve the use of a base such as triethylamine and can be carried out under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient.

Chemical Reactions Analysis

Types of Reactions: 3-p-Tolyl-isoxazole-4,5-dione dioxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydroisoxazoles .

Scientific Research Applications

3-p-Tolyl-isoxazole-4,5-dione dioxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-p-Tolyl-isoxazole-4,5-dione dioxime involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-5-nitroso-1,2-oxazol-4-yl]hydroxylamine

InChI

InChI=1S/C10H9N3O3/c1-6-2-4-7(5-3-6)8-9(11-14)10(12-15)16-13-8/h2-5,11,14H,1H3

InChI Key

CYWOQMBDVZMPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2NO)N=O

solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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